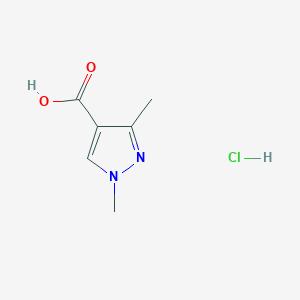

1,3-Dimethyl-1H-pyrazole-4-carboxylic acid hydrochloride

描述

Structural Characterization of 1,3-Dimethyl-1H-pyrazole-4-carboxylic Acid Hydrochloride

International Union of Pure and Applied Chemistry Nomenclature and Systematic Identification

The compound is systematically identified according to International Union of Pure and Applied Chemistry nomenclature as this compound. The Chemical Abstracts Service registry number for the base compound is 78703-53-4, while the hydrochloride salt bears the registry number 1185293-73-5. The molecular formula of the hydrochloride salt is C₆H₉ClN₂O₂, with a molecular weight of 176.60 grams per mole. The International Chemical Identifier key for the hydrochloride form is PCSQHYMWILFNMX-UHFFFAOYSA-N, providing a unique digital fingerprint for the compound.

The systematic nomenclature reflects the compound's structural features, where the pyrazole ring system serves as the core heterocyclic framework. The methyl substituents are positioned at the 1 and 3 positions of the five-membered ring, while the carboxylic acid functional group occupies the 4 position. The hydrochloride designation indicates the presence of a protonated form complexed with a chloride anion, which significantly influences the compound's physical and chemical properties. Additional identifiers include the European Community number 673-843-0 and various database-specific codes such as DTXSID60361548 and DTXCID80312597.

Molecular Geometry and Conformational Analysis

The molecular geometry of this compound is characterized by a planar five-membered pyrazole ring system with specific substitution patterns that influence the overall three-dimensional structure. The pyrazole ring exhibits aromatic character with delocalized π-electron systems, contributing to the compound's stability and reactivity patterns. The carboxylic acid group at the 4-position adopts a coplanar orientation with respect to the pyrazole ring, facilitating conjugation between the π-systems and influencing the electronic properties of the molecule.

Computational studies using density functional theory methods have provided insights into the preferred conformations of related pyrazole carboxylic acid derivatives. The methyl groups at positions 1 and 3 exhibit minimal steric interactions, allowing for relatively free rotation around the carbon-nitrogen bonds. The carboxylic acid moiety can adopt different conformations, with the hydroxyl group capable of existing in syn or anti orientations relative to the pyrazole nitrogen atoms. In the hydrochloride salt form, the protonation state of the molecule significantly affects the molecular geometry, with potential hydrogen bonding interactions influencing the overall conformation.

Spectroscopic Characterization

Nuclear Magnetic Resonance Spectral Data

Nuclear magnetic resonance spectroscopy provides comprehensive structural information for this compound. The proton nuclear magnetic resonance spectrum typically exhibits characteristic signals that reflect the compound's structural features. The pyrazole proton at the 5-position appears as a singlet, typically observed in the downfield region due to the electron-withdrawing effects of the adjacent nitrogen atoms and the carboxylic acid group. The methyl groups at positions 1 and 3 produce distinct singlet signals, with the N-methyl group generally appearing more downfield compared to the C-methyl substituent.

Carbon-13 nuclear magnetic resonance spectroscopy reveals the carbon framework of the molecule with distinct chemical shift patterns characteristic of the pyrazole ring system. The carbonyl carbon of the carboxylic acid group typically resonates in the range of 160-180 parts per million, reflecting its electron-deficient nature. The pyrazole ring carbons exhibit chemical shifts consistent with their electronic environments, with the substituted carbons showing characteristic downfield shifts compared to unsubstituted positions. Two-dimensional nuclear magnetic resonance techniques, including correlation spectroscopy and heteronuclear single quantum coherence experiments, provide additional structural confirmation and facilitate complete signal assignments.

| Nuclear Magnetic Resonance Data for 1,3-Dimethyl-1H-pyrazole-4-carboxylic Acid |

|---|

| ¹H Nuclear Magnetic Resonance (DMSO-d₆) |

| δ 12.10 (s, 1H, COOH) |

| δ 8.09 (s, 1H, H-5) |

| δ 3.77 (s, 3H, N-CH₃) |

| δ 2.14 (s, 3H, CH₃-3) |

Infrared and Raman Spectroscopic Features

Infrared spectroscopy provides valuable information about the functional groups present in this compound. The carboxylic acid carbonyl stretch typically appears in the region of 1690-1720 cm⁻¹, with the exact position influenced by hydrogen bonding and the electronic environment. The hydroxyl stretch of the carboxylic acid group manifests as a broad absorption band around 3500 cm⁻¹, often overlapping with other hydrogen-bonded species in the solid state. The pyrazole ring exhibits characteristic carbon-carbon and carbon-nitrogen stretching vibrations in the 1400-1600 cm⁻¹ region, providing fingerprint information for structural identification.

The hydrochloride salt formation introduces additional spectroscopic features, including potential shifts in the carbonyl and hydroxyl stretching frequencies due to altered hydrogen bonding patterns. Raman spectroscopy complements infrared analysis by providing information about symmetric vibrations and ring breathing modes that may be weak or absent in infrared spectra. The combination of these vibrational spectroscopic techniques offers comprehensive characterization of the molecular structure and intermolecular interactions present in the solid state.

Mass Spectrometric Fragmentation Patterns

Mass spectrometry reveals the fragmentation behavior of this compound under ionization conditions. The molecular ion peak corresponds to the protonated molecule, typically observed at mass-to-charge ratio 141 for the free acid form. Common fragmentation pathways include loss of the carboxyl group (loss of 45 mass units) and elimination of methyl radicals from the substituted positions. The pyrazole ring system generally remains intact under moderate ionization conditions, serving as a stable fragment in the mass spectrum.

Electrospray ionization mass spectrometry is particularly useful for analyzing the hydrochloride salt, as it provides soft ionization conditions that preserve the molecular integrity while allowing for observation of the protonated species. Tandem mass spectrometry experiments can provide detailed fragmentation pathways, offering insights into the bond strengths and preferred cleavage sites within the molecule. The mass spectrometric data, combined with accurate mass measurements, confirms the molecular formula and provides additional structural verification.

Crystallographic Studies and Hydrogen-Bonding Networks

Crystallographic analysis of this compound reveals important information about the solid-state structure and intermolecular interactions. The crystal packing is significantly influenced by hydrogen bonding networks involving the carboxylic acid group, the pyrazole nitrogen atoms, and the chloride anion. These interactions create three-dimensional networks that stabilize the crystal structure and influence the physical properties of the compound.

The carboxylic acid group typically participates in both donor and acceptor roles in hydrogen bonding, forming dimeric or chain-like structures with neighboring molecules. The chloride anion serves as a hydrogen bond acceptor, interacting with protonated sites and contributing to the overall stability of the crystal lattice. Crystallographic studies of related pyrazole carboxylic acids have demonstrated the importance of these interactions in determining melting points, solubility, and other physical properties. The crystal structure analysis also provides precise bond lengths and angles, confirming the molecular geometry determined through computational methods.

Tautomeric and Prototropic Behavior in Solid-State

The tautomeric behavior of this compound involves potential proton migration between different sites within the molecule. While the methyl substitution at the 1-position prevents classical pyrazole tautomerism involving the ring nitrogen atoms, the carboxylic acid group can undergo prototropic equilibria. In the solid state, the predominant form is typically the carboxylic acid tautomer, stabilized by intermolecular hydrogen bonding networks.

Solid-state nuclear magnetic resonance studies have provided insights into the dynamic behavior of protons in related pyrazole systems, revealing exchange processes that occur on different timescales. The hydrochloride salt formation effectively fixes the protonation state of the molecule, reducing tautomeric mobility compared to the free acid form. Temperature-dependent spectroscopic studies can reveal the activation barriers for prototropic processes and provide information about the relative stabilities of different tautomeric forms. These studies are crucial for understanding the behavior of the compound under various conditions and its potential reactivity patterns in synthetic applications.

属性

IUPAC Name |

1,3-dimethylpyrazole-4-carboxylic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O2.ClH/c1-4-5(6(9)10)3-8(2)7-4;/h3H,1-2H3,(H,9,10);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCSQHYMWILFNMX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C=C1C(=O)O)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

1,3-Dimethyl-1H-pyrazole-4-carboxylic acid hydrochloride can be synthesized through various methods. One common method involves the oxidation of 1,3-dimethyl-1H-pyrazole . Another method includes the condensation of 1,3-diketones with arylhydrazines, which is a regioselective synthesis .

Industrial Production Methods

Industrial production methods for this compound often involve the use of transition-metal catalysts and photoredox reactions. These methods are designed to be efficient and cost-effective, making them suitable for large-scale production .

化学反应分析

Types of Reactions

1,3-Dimethyl-1H-pyrazole-4-carboxylic acid hydrochloride undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized to form different derivatives.

Reduction: It can be reduced under specific conditions to yield other compounds.

Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include high-manganese potassium for oxidation and arylhydrazines for condensation reactions. The conditions for these reactions often involve specific temperatures and catalysts to ensure high yields .

Major Products Formed

The major products formed from these reactions include various pyrazole derivatives, which are valuable in different chemical and pharmaceutical applications .

科学研究应用

Scientific Research Applications

1,3-Dimethyl-1H-pyrazole-4-carboxylic acid hydrochloride has diverse applications in scientific research, including use as a building block for synthesizing complex heterocyclic systems. It is a মূল component in the synthesis of various chemicals and pharmaceuticals. The compound, which features a five-membered pyrazole ring with two methyl groups and a carboxylic acid functional group, has a molecular formula of C₇H₈N₂O₂·HCl and a molecular weight of approximately 191.61 g/mol.

Chemistry

This compound is used as a building block for synthesizing more complex heterocyclic systems.

Biology

The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

Medicine

It is explored for potential therapeutic effects, such as anti-inflammatory and anticancer activities. The compound exhibits biological effects primarily through enzyme inhibition, notably as an inhibitor of p38 mitogen-activated protein kinase (p38MAPK), which plays a crucial role in inflammatory responses. By inhibiting this enzyme, the compound can modulate various signaling pathways associated with inflammation and cellular stress responses.

Enzyme Inhibition

| Enzyme | Inhibition Type | Biological Implications |

|---|---|---|

| p38 Mitogen-Activated Protein Kinase (p38MAPK) | Competitive | Modulates inflammatory responses |

| Succinate Dehydrogenase | Non-competitive | Affects metabolic pathways |

| Various Kinases | Varies | Potential anticancer effects |

Industry

The compound is used in the production of various chemicals and pharmaceuticals.

Synthesis Method

The synthesis of 1,3-dimethyl-1H-pyrazole-4-carboxylic acid can be achieved through a series of chemical reactions :

- Reacting ethyl acetoacetate, triethyl orthoformate, and acetic anhydride in a reactor and heating to 110-120 ℃ to obtain compound A .

- Adding a 40% methylhydrazine aqueous solution and toluene to a reactor, cooling to 8-10 ℃, then adding sodium hydroxide and compound A, maintaining the temperature at 10-20 ℃ to obtain a liquid containing compound B .

- Heating the liquid containing compound B in a reactor to 85-90 ℃, adding 15% by mass of hydrochloric acid, stirring, centrifuging, and drying to obtain 1,3-dimethyl-1H-pyrazole-4-carboxylic acid .

作用机制

The mechanism of action of 1,3-Dimethyl-1H-pyrazole-4-carboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may interact with enzymes involved in inflammation or cancer cell proliferation .

相似化合物的比较

Key Observations :

- Substituent Effects : The 5-chloro derivative () exhibits a higher melting point (195–198°C) compared to the hydrochloride form, likely due to stronger intermolecular forces in the absence of ionic interactions. Chlorine substitution at position 5 may enhance thermal stability but reduces solubility compared to the hydrochloride salt.

- Functional Groups: The hydrochloride salt (target compound) and the dimethylaminoethyl derivative () prioritize pharmaceutical applications due to improved solubility, whereas the difluoromethyl variant () is tailored for agrochemical stability.

Antioxidant and Antimicrobial Potential

- 2,3-Dihydro-1H-pyrazole-4-carbonitrile derivatives () exhibit DPPH radical scavenging activity (IC₅₀ values: 25–100 μg/mL) and antimicrobial effects (MIC/MBC/MFC parameters).

- Hydrochloride Salts : Improved solubility may enhance bioavailability in drug formulations, though specific biological data for the target compound are absent in the evidence.

生物活性

1,3-Dimethyl-1H-pyrazole-4-carboxylic acid hydrochloride, a compound with significant potential in biological applications, has garnered attention due to its diverse pharmacological properties. This article provides an overview of its biological activity, including mechanisms of action, therapeutic applications, and comparative studies with similar compounds.

Chemical Structure and Properties

The compound features a five-membered pyrazole ring with two methyl groups and a carboxylic acid functional group, contributing to its unique reactivity and biological properties. Its molecular formula is C₇H₈N₂O₂·HCl, and it has a molecular weight of approximately 191.61 g/mol. The compound appears as a white crystalline powder, soluble in water and various organic solvents.

This compound exhibits its biological effects primarily through enzyme inhibition. Notably, it has been identified as an inhibitor of p38 mitogen-activated protein kinase (p38MAPK), which plays a crucial role in inflammatory responses. By inhibiting this enzyme, the compound can modulate various signaling pathways associated with inflammation and cellular stress responses .

Enzyme Inhibition

The following table summarizes key enzymes inhibited by this compound:

| Enzyme | Inhibition Type | Biological Implications |

|---|---|---|

| p38 Mitogen-Activated Protein Kinase (p38MAPK) | Competitive | Modulates inflammatory responses |

| Succinate Dehydrogenase | Non-competitive | Affects metabolic pathways |

| Various Kinases | Varies | Potential anticancer effects |

Biological Activities

The compound has demonstrated various biological activities that suggest potential therapeutic applications:

1. Anti-inflammatory Activity

Research indicates that the inhibition of p38MAPK by this compound can lead to reduced expression of pro-inflammatory cytokines. This property positions the compound as a candidate for treating inflammatory diseases .

2. Antimicrobial and Antifungal Properties

Studies have shown that this compound exhibits antimicrobial activity against various pathogens, including bacteria and fungi. Its effectiveness in inhibiting microbial growth suggests potential applications in treating infections .

3. Anticancer Potential

Preliminary studies indicate that this compound may have anticancer properties through its effects on cell proliferation and apoptosis pathways. Further research is required to elucidate these mechanisms fully .

Case Studies

Several case studies have explored the biological activity of this compound:

Case Study 1: Inhibition of Inflammatory Cytokines

A study assessed the compound's ability to inhibit TNF-alpha production in macrophages stimulated with lipopolysaccharides (LPS). Results indicated a significant reduction in TNF-alpha levels, supporting its anti-inflammatory potential .

Case Study 2: Antimicrobial Efficacy

In vitro assays demonstrated that the compound effectively inhibited the growth of Staphylococcus aureus and Candida albicans at concentrations below 100 µg/mL. This finding highlights its potential as a broad-spectrum antimicrobial agent .

Comparative Analysis with Similar Compounds

The following table compares this compound with structurally related compounds:

| Compound Name | Biological Activity | Unique Features |

|---|---|---|

| 5-Amino-1,3-dimethyl-1H-pyrazole-4-carboxylic Acid Hydrochloride | Enzyme inhibition | Stronger anti-inflammatory effects |

| 3,5-Dimethyl-1H-pyrazole | Limited anti-inflammatory activity | Lacks carboxylic acid group |

| 5-Amino-1H-pyrazolo[4,3-b]pyridine | Anticancer properties | Different pharmacological profile |

常见问题

Q. What are the validated synthetic routes for 1,3-dimethyl-1H-pyrazole-4-carboxylic acid hydrochloride, and how can purity be ensured during synthesis?

- Methodological Answer : A common route involves the acidic rearrangement of 5-acetyluracil, yielding 1,3-dimethyl-1H-pyrazole-4-carboxylic acid, followed by hydrochloride salt formation. Nuclear Overhauser effect (NOE) experiments confirm structural integrity during synthesis . For purity, employ HPLC with a C18 column (e.g., 150 mm × 4.6 mm, 5 µm) and a mobile phase of phosphate buffer-methanol (70:30) at 207 nm UV detection, validated via linear calibration curves (R² > 0.999) and recovery tests (98–102%) .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

- Methodological Answer :

- FT-IR : Identifies functional groups (e.g., carboxylic acid C=O stretch at ~1700 cm⁻¹) and confirms salt formation via O–H/N–H stretches .

- NMR : ¹H/¹³C NMR resolves methyl group environments (e.g., pyrazole ring protons at δ 2.5–3.5 ppm) and confirms HCl salt formation through protonation shifts .

- Powder XRD : Monoclinic system parameters (e.g., unit cell dimensions) validate crystallinity .

Q. How can researchers assess the compound’s stability under varying storage conditions?

- Methodological Answer : Conduct accelerated stability studies at 40°C/75% relative humidity (ICH guidelines). Monitor degradation via HPLC and thermal analysis (TGA/DSC). For long-term storage, maintain at -20°C in anhydrous solvents (e.g., DMSO) to prevent hydrolysis .

Advanced Research Questions

Q. How can computational methods predict the reactivity and electronic properties of this compound?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G* basis set) optimize geometry and predict frontier molecular orbitals (HOMO/LUMO). Electrostatic potential maps identify nucleophilic/electrophilic sites, aiding in derivatization strategies . Molecular docking studies (e.g., AutoDock Vina) assess binding affinities to biological targets, such as enzyme active sites .

Q. What strategies resolve contradictions in spectral data or crystallographic refinements?

- Methodological Answer : Cross-validate NMR assignments using 2D techniques (COSY, HSQC) and compare with simulated spectra (e.g., ACD/Labs). For crystallographic ambiguities, use SHELXL refinement with twin-law corrections and high-resolution data (e.g., synchrotron sources). R-factor convergence (<5%) and residual electron density maps (<0.3 eÅ⁻³) ensure reliability .

Q. How can synthetic routes be optimized for scalability while minimizing side products?

- Methodological Answer : Apply Design of Experiments (DoE) to vary reaction parameters (temperature, solvent polarity). For example, replace traditional Vilsmeier-Haack reactions with microwave-assisted synthesis to reduce reaction time from 16 h to 2 h . Monitor intermediates via LC-MS and quench side reactions (e.g., over-alkylation) using scavenger resins .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。